![molecular formula C11H9ClN2O B13223583 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a phenyl group via an ethanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 4-chloropyrazole with a suitable phenyl ethanone derivative. One common method includes the use of acetyl chloride and 4-chloropyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-chloropyrazol-1-yl)propan-1-one
- 1-(4-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethan-1-one
- 1-(4-Chlorophenyl)-3-(4-chloropyrazol-1-yl)butan-1-one
Uniqueness
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both a chloro group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Biological Activity
1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 1183390-46-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₉ClN₂O
- Molecular Weight : 220.66 g/mol
- CAS Number : 1183390-46-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 125 |
S. aureus | 18 | 62.5 |
P. mirabilis | 12 | 250 |
B. subtilis | 20 | 31.25 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various assays. A study reported cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (breast) | 25 |
HeLa (cervical) | 30 |
A549 (lung) | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory activity in preclinical models. The evaluation involved measuring levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound Treatment | 75 | 100 |
This data indicates a significant reduction in inflammatory markers, suggesting that the compound may be beneficial in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cytokine Production : The compound appears to influence the immune response by modulating cytokine production, thereby exerting anti-inflammatory effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- A study involving animal models demonstrated significant tumor reduction when treated with the compound compared to controls.
- Clinical trials assessing its safety and efficacy in humans are ongoing, focusing on its use as both an antimicrobial and anticancer agent.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
InChI Key |
ZELUQYMQTBDELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)Cl |
Origin of Product |
United States |
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